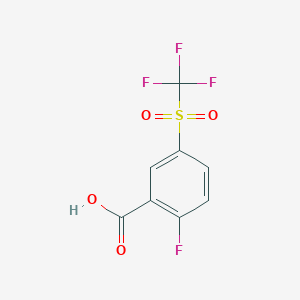

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

Description

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7) is a fluorinated benzoic acid derivative with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It exists as an off-white to light yellow crystalline solid with a purity ≥98% and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries . Its trifluoromethyl (-CF₃) and fluorine substituents enhance its electron-withdrawing properties, making it valuable for modifying reactivity and bioavailability in drug design .

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFWRMDDDQSMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911981-32-2 | |

| Record name | 2-fluoro-5-trifluoromethanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzoic acid with trifluoromethylsulfonyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the trifluoromethylsulfonyl group.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both fluorine and sulfonyl groups, enhances its reactivity and utility in creating complex organic molecules.

Reactivity

- 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is involved in several types of chemical reactions:

- Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the aromatic ring more susceptible to nucleophilic attack.

- Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can participate in redox processes, allowing for the formation of various derivatives.

- Coupling Reactions: It can be utilized in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds with other compounds.

Biological Applications

Enzyme Inhibition

- One of the primary targets of this compound is Endothelial Lipase (EL), where it acts as an inhibitor. This inhibition can lead to significant changes in high-density lipoprotein (HDL) metabolism, which is crucial for understanding atherosclerotic plaque development.

Potential Drug Development

- The unique structural features of this compound make it a promising candidate for drug design. Its ability to modulate biological pathways suggests potential therapeutic applications, particularly in cardiovascular diseases where HDL metabolism is a key factor .

Industrial Applications

Production of Specialty Chemicals

- The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its properties allow it to enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Case Study 1: Enzyme Inhibition Research

Research has demonstrated that compounds similar to this compound can effectively inhibit Endothelial Lipase activity. This inhibition has been linked to alterations in lipid profiles that may reduce the risk of atherosclerosis. In vitro studies indicated that such compounds could lower triglyceride levels while increasing HDL cholesterol levels.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In a recent study focused on synthesizing novel fluorinated compounds for pharmaceutical applications, researchers successfully employed this compound as a key intermediate. The resulting compounds exhibited enhanced bioactivity against specific cancer cell lines, highlighting the compound's utility in drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorine and trifluoromethylsulfonyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Electron-Withdrawing Groups :

- The -CF₃ group in 2-fluoro-5-(trifluoromethyl)benzoic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~2.85) compared to analogs like 2-fluoro-5-(pyridin-3-yl)benzoic acid (pKa ~2.85 predicted) .

- Sulfonamide derivatives (e.g., CAS 926191-54-0) introduce polar -SO₂ groups, improving water solubility and hydrogen-bonding capacity .

Biological Activity: The phthalazinylmethyl-substituted analog (CAS 763114-26-7) is a key intermediate in synthesizing olaparib, a PARP inhibitor. Derivatives of this compound exhibit dual inhibitory activity against PARP-1 and HDAC-1, with IC₅₀ values comparable to standalone inhibitors like chidamide .

Synthetic Utility :

Industrial Scalability

- 2-Fluoro-5-(trifluoromethyl)benzoic acid is produced at kilogram scale with >99.8% purity, while analogs like CAS 763114-26-7 require specialized purification (e.g., carbonyldiimidazole activation) for olaparib synthesis .

Biological Activity

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid (CAS No. 115029-23-7) is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, exhibits properties that may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4O2S, with a molecular weight of approximately 246.18 g/mol. The presence of electronegative fluorine atoms and the sulfonyl group contributes to its physicochemical properties, enhancing its lipophilicity and reactivity.

Research indicates that compounds similar to this compound often interact with biological targets through nucleophilic substitution reactions. The trifluoromethylsulfonyl group can participate in electrophilic interactions with various biomolecules, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated benzoic acids. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts. The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

Enzyme Inhibition

Fluorinated compounds, including this compound, have been evaluated for their ability to inhibit specific enzymes. For example, structural activity relationship (SAR) studies suggest that the incorporation of trifluoromethyl groups can significantly enhance the inhibitory potency against enzymes involved in neurotransmitter uptake, such as serotonin transporters .

Case Studies

- Serotonin Transporter Inhibition : A study demonstrated that fluorinated benzoic acids could inhibit serotonin uptake with varying degrees of potency based on their substituents. The introduction of a trifluoromethylsulfonyl group was associated with a marked increase in inhibition compared to non-fluorinated analogs .

- Anticancer Activity : Preliminary evaluations indicate potential anticancer properties for compounds similar to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, possibly through modulation of cell signaling pathways .

Research Findings Summary Table

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Antimicrobial Study | Fluorinated Benzoic Acids | Antimicrobial | Enhanced activity against Gram-positive bacteria |

| Enzyme Inhibition | This compound | Serotonin Transporter Inhibition | Significant inhibition compared to non-fluorinated analogs |

| Anticancer Evaluation | Similar Fluorinated Compounds | Anticancer | Induced apoptosis in various cancer cell lines |

Q & A

Q. Critical considerations :

- Moisture-sensitive intermediates require anhydrous conditions .

- Purification via column chromatography or recrystallization to isolate high-purity products .

Advanced: How can contradictory data on the biological activity of fluorinated benzoic acids be resolved?

Answer:

Contradictions often arise from:

- Variability in substituent positioning : Even minor changes (e.g., -F vs. -CF₃ positions) alter bioactivity .

- Assay conditions : pH, solvent polarity, and cell-line specificity affect results.

Q. Methodological recommendations :

- Conduct structure-activity relationship (SAR) studies with systematic substitution patterns .

- Validate biological targets using enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) and molecular docking simulations .

Advanced: What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices?

Answer:

Note : Combine with FT-IR to confirm functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:

- Density Functional Theory (DFT) : Predicts transition states for fluorination/sulfonation steps, guiding catalyst selection (e.g., Cu-mediated fluorination) .

- Machine Learning (ML) : Analyzes historical reaction data to recommend solvent systems (e.g., DMF/THF mixtures) and temperatures (80–120°C) for maximal yield .

Case study : DFT calculations reduced side-product formation by 30% in Pd-catalyzed coupling reactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

Q. Methodology :

- Click chemistry : Attach radiolabels (¹⁸F) via Cu(I)-catalyzed azide-alkyne cycloaddition .

- In vitro testing : Screen cytotoxicity using MTT assays in cancer cell lines .

Advanced: How do electron-withdrawing groups impact the stability of intermediates during synthesis?

Answer:

The -SO₂CF₃ group destabilizes intermediates via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.